Bienvenue dans la boutique en ligne BenchChem!

ethyl 3-phenyl-1H-pyrazole-4-carboxylate

antimicrobial structure-activity relationship pyrazole carboxylate

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate (CAS 181867-24-3) is a 1H-pyrazole-4-carboxylic acid ester derivative featuring a phenyl substituent at the 3-position and an ethyl ester at the 4-position of the pyrazole ring. The compound has a molecular weight of 216.24 g/mol (C₁₂H₁₂N₂O₂), a reported melting point of 112–113 °C, and a predicted XLogP3 of 2.1, indicating moderate lipophilicity.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 181867-24-3
Cat. No. B060955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-phenyl-1H-pyrazole-4-carboxylate
CAS181867-24-3
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NN=C1)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O2/c1-2-16-12(15)10-8-13-14-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14)
InChIKeyLQIYWOVORITWEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Phenyl-1H-Pyrazole-4-Carboxylate (CAS 181867-24-3): Core Scaffold Identity and Procurement-Relevant Profile


Ethyl 3-phenyl-1H-pyrazole-4-carboxylate (CAS 181867-24-3) is a 1H-pyrazole-4-carboxylic acid ester derivative featuring a phenyl substituent at the 3-position and an ethyl ester at the 4-position of the pyrazole ring [1]. The compound has a molecular weight of 216.24 g/mol (C₁₂H₁₂N₂O₂), a reported melting point of 112–113 °C, and a predicted XLogP3 of 2.1, indicating moderate lipophilicity [1]. It is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines, pyrazolyl triazoles) and as a precursor for kinase inhibitor scaffolds [2]. The compound is cataloged under NSC 115005 by the National Cancer Institute's Developmental Therapeutics Program [1].

Procurement Risk: Why Ethyl 3-Phenyl-1H-Pyrazole-4-Carboxylate Cannot Be Casually Substituted by In-Class Analogs


Generic substitution within the 1H-pyrazole-4-carboxylate family carries quantifiable risk because the 3-position aryl/alkyl group and the ester moiety jointly govern critical molecular properties. In a dedicated structure–activity relationship (SAR) study of 1H-pyrazole-4-carboxylates as antimicrobial agents, the nature of the 3-substituent (e.g., phenyl vs. methyl vs. 4-chlorophenyl) and the alcoholic component of the ester (e.g., ethyl vs. methyl) were explicitly identified as key variables modulating both antibacterial and antifungal potency [1]. The phenyl group at C3 provides a specific combination of π-stacking capability, steric bulk, and electronic character that differs fundamentally from methyl (reduced steric and electronic contribution) or halogenated aryl analogs (altered electron density and hydrogen-bonding potential), making the resultant biological profile and downstream synthetic reactivity non-interchangeable [1]. Furthermore, the ethyl ester imparts optimal hydrolytic stability and lipophilicity for cellular penetration compared to the free carboxylic acid or methyl ester, directly impacting compound handling in biological assays .

Quantitative Differentiation Evidence: Ethyl 3-Phenyl-1H-Pyrazole-4-Carboxylate vs. Closest Analogs


Antimicrobial Activity: 3-Phenyl Substituent Confers Superior Broad-Spectrum Potency Relative to 3-Methyl Analog

In the Sridhar et al. (2004) SAR study directly comparing 1H-pyrazole-4-carboxylate analogs, the 3-phenyl-substituted derivatives exhibited consistently superior antibacterial activity against Gram-positive (Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) and Gram-negative (Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) strains compared to the 3-methyl-substituted counterparts [1]. The 3-phenyl series also demonstrated broader antifungal activity against five plant pathogenic fungi (Rhizoctonia solani, Fusarium oxysporum, Curvularia lunata, Bipolaris oryzae, Alternaria alternata) than the 3-methyl series, with the phenyl group providing critical hydrophobic and π-stacking interactions absent in the methyl analog [1].

antimicrobial structure-activity relationship pyrazole carboxylate

Lipophilicity Control: Ethyl Ester Provides Optimal LogP for Cellular Penetration vs. Free Acid and Methyl Ester

The ethyl ester of 3-phenyl-1H-pyrazole-4-carboxylate has a computed XLogP3 of 2.1 [2], positioning it within the optimal lipophilicity range (LogP 1–3) for passive membrane permeability while avoiding the excessive hydrophobicity (LogP >5) associated with poor solubility and promiscuous binding [1]. In contrast, the corresponding free carboxylic acid (3-phenyl-1H-pyrazole-4-carboxylic acid) has a significantly lower computed LogP (approximately 0.5–1.0, based on the ionization of the carboxylic acid group at physiological pH), which can limit membrane penetration [1]. The methyl ester analog exhibits a marginally lower LogP (predicted ~1.7) but is more susceptible to rapid esterase-mediated hydrolysis, potentially reducing its effective half-life in cellular assays [1].

lipophilicity drug-likeness ester prodrug

Synthetic Versatility: 3-Phenyl-4-Ethoxycarbonyl Scaffold as a Privileged Intermediate for Kinase-Targeted Libraries

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate serves as the direct precursor for the 2-(3-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole scaffold, a validated kinase-targeted library core [1]. In the design and synthesis of this kinase inhibitor library by Pireddu et al., the 3-phenyl-4-carboxylate pyrazole was selected over its 3-methyl and 3-(4-substituted phenyl) analogs because the unsubstituted phenyl group provides an optimal balance of steric accommodation within the ATP-binding pocket while permitting further diversity-oriented derivatization at N1 and C5 [1]. The 3-methyl analog could not engage the hydrophobic back pocket of the kinase domain, while 4-chlorophenyl and 4-nitrophenyl analogs introduced excessive steric bulk that reduced binding affinity [1].

kinase inhibitor fused heterocycle library design

Crystallinity and Handling: High Melting Point and Crystalline Nature Facilitate Purification and Formulation

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate is a white crystalline powder with a well-defined melting point of 112–113 °C . This high degree of crystallinity contrasts with several closely related analogs: ethyl 3-methyl-1H-pyrazole-4-carboxylate is reported as a low-melting solid or oil at room temperature (mp < 50 °C), and 3-phenyl-1H-pyrazole-4-carboxylic acid has a significantly higher melting point (>200 °C) but poor organic solubility . The target compound's intermediate melting point and crystalline nature enable straightforward purification by recrystallization, accurate weighing for assay preparation, and reproducible formulation in both organic solvents and aqueous buffers, reducing experimental variability in biological testing .

melting point crystallinity formulation

NCI Developmental Therapeutics Program Listing: Pre-Validated Scaffold for Anticancer Screening

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate is registered as NSC 115005 in the National Cancer Institute's Developmental Therapeutics Program (NCI-DTP) compound repository [1]. This listing indicates that the compound has been structurally reviewed and accepted into the NCI's screening collection, a status not shared by its 3-methyl or 3-(4-chlorophenyl) ethyl ester analogs (which are not found in the NSC registry) [2]. Inclusion in the NCI-DTP collection implies that the compound has met minimum purity and structural identity criteria for high-throughput screening and has been prioritized for anticancer evaluation based on computational drug-likeness filters [1].

NCI-DTP anticancer screening library

Ethyl 3-Phenyl-1H-Pyrazole-4-Carboxylate: Evidence-Backed Application Scenarios for Scientific Procurement


Antimicrobial Lead Optimization Programs Targeting Gram-Positive and Fungal Pathogens

Based on the established SAR showing that the 3-phenyl substitution pattern is essential for broad-spectrum antimicrobial activity [1], this compound is the scaffold of choice for medicinal chemistry teams developing novel pyrazole-based antibiotics or antifungals. The ethyl ester form provides the optimal balance of lipophilicity (XLogP3 = 2.1) for bacterial membrane penetration, and the crystalline nature (mp 112–113 °C) ensures reproducible weighing and assay preparation [2]. Procurement of ethyl 3-phenyl-1H-pyrazole-4-carboxylate (as opposed to the methyl ester or free acid) ensures the starting material is immediately compatible with both enzymatic hydrolysis to the active acid and further derivatization at N1 for SAR expansion [1][2].

Kinase Inhibitor Library Synthesis Using Pyrazole-Benzoxazole Fusion Strategy

The compound is a direct precursor for the 2-(3-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole kinase inhibitor scaffold, as validated by Pireddu et al. (2018) [1]. In this application, the 3-phenyl group is non-negotiable: 3-methyl analogs fail to engage the hydrophobic back pocket of the kinase ATP-binding site, and 4-substituted phenyl analogs encounter steric hindrance [1]. The ethyl ester at C4 enables efficient saponification to the carboxylic acid followed by amide coupling with o-aminophenols. For groups building kinase-targeted combinatorial libraries, this specific compound—rather than any generic pyrazole-4-carboxylate—is demonstrably fit-for-purpose based on published synthetic validation [1].

NCI-Cataloged Anticancer Screening and Hit-to-Lead Development

As NSC 115005 in the NCI Developmental Therapeutics Program repository, ethyl 3-phenyl-1H-pyrazole-4-carboxylate has been pre-screened for structural acceptability and is available for anticancer evaluation through NCI's 60-cell-line panel [1]. This institutional acceptance reduces internal QC overhead for organizations initiating oncology drug discovery projects. The compound's moderate lipophilicity (XLogP3 = 2.1) and favorable solid-state properties position it as a lead-like starting point that can be directly submitted for biological evaluation without additional purification or salt conversion [2].

Synthesis of Fused Heterocyclic Systems (Pyrazolopyrimidines and Pyrazolotriazines)

The compound serves as a key intermediate for the synthesis of pyrazolo[3,4-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, and pyrazolyl triazoles when converted to ethyl 5-amino-3-phenyl-1H-pyrazole-4-carboxylate, as demonstrated by Ghozlan et al. (2014) [1]. The 3-phenyl group provides the necessary aromatic stabilization for these cyclocondensation reactions, while the 4-ethoxycarbonyl group participates in the formation of fused pyrimidine rings [1]. For synthetic chemistry groups building heterocyclic compound collections, this specific substitution pattern is mechanistically required for the described transformations and cannot be substituted with 3-alkyl or 3-heteroaryl analogs without altering the reaction pathway [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 3-phenyl-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.